Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate
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Overview
Description
Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate is an organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Coupling with Phenyl Group: The phenyl group is introduced via a coupling reaction, often using Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may serve as a model compound for investigating the binding affinities and inhibition mechanisms of sulfonamide-based drugs.
Medicine
Medically, this compound has potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals targeting specific enzymes or receptors. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring may enhance the binding affinity through hydrophobic interactions and conformational flexibility.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)phenyl]amino]-4-oxobutanoate: Similar structure but with a piperazine ring instead of piperidine.
N-(4-Methyl-1-piperidinyl)-4-aminobenzenesulfonamide: Similar sulfonamide group but lacks the ester functionality.
4-(4-Methyl-1-piperidinyl)benzenesulfonamide: Similar sulfonamide group but without the ester and additional phenyl group.
Uniqueness
Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate is unique due to its combination of a piperidine ring, sulfonyl group, and ester functionality
Biological Activity
Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate is a synthetic compound belonging to the class of sulfonylanilines, which are known for their diverse biological activities. This compound features a piperidine moiety, which is often associated with various pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Chemical Formula : C22H31N3O6S
- Molecular Weight : 465.563 g/mol
- IUPAC Name : tert-butyl 4-({4-[(but-2-yn-1-yl)amino]benzenesulfonyl}methyl)-4-(hydroxycarbamoyl)piperidine-1-carboxylate
Antibacterial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antibacterial properties. For instance, studies on related sulfonylaniline derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The piperidine moiety is linked to enzyme inhibitory activities. Compounds similar to this compound have demonstrated potent inhibition against acetylcholinesterase (AChE) and urease enzymes. For example, some derivatives showed IC50 values as low as 0.63 µM for AChE inhibition . This suggests potential applications in treating conditions like Alzheimer's disease or managing urea levels in patients with renal issues.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of piperidine derivatives, including those with sulfonamide functionalities. The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities. Notably, several compounds exhibited strong binding affinities to bovine serum albumin (BSA), indicating good pharmacokinetic properties .
Compound ID | Antibacterial Activity | AChE Inhibition (IC50 µM) | BSA Binding Affinity |
---|---|---|---|
Compound A | Moderate | 0.63 | High |
Compound B | Strong | 2.14 | Moderate |
Compound C | Weak | 10.5 | Low |
Case Study 2: In Silico Studies
In silico docking studies have been employed to predict the interactions between synthesized compounds and target proteins. These studies revealed that the piperidine and sulfonamide groups play critical roles in binding affinity and specificity towards bacterial enzymes .
Properties
IUPAC Name |
methyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13-9-11-19(12-10-13)25(22,23)15-5-3-14(4-6-15)18-16(20)7-8-17(21)24-2/h3-6,13H,7-12H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOWIQRRNCXTIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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